3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent bromination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-3-2-5-6(9)4-10-7(5)8(11)12/h2-4,10H,1H3 |
InChI Key |
CKRNDTRUEREGTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)NC=C2Br |
Origin of Product |
United States |
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